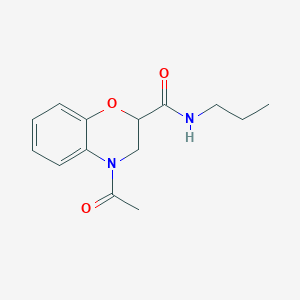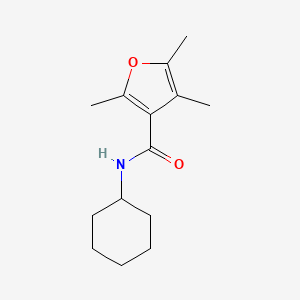
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide (CTF) is a synthetic compound that belongs to the class of furan carboxamides. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to activate the antioxidant defense system. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and enhance motor coordination. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide also exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its high purity and stability, which ensures reproducibility of results. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide. One potential application is in the development of new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to identify its molecular targets. In addition, more research is needed to explore the potential anti-cancer properties of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to develop new cancer treatments based on this compound.
Conclusion:
In conclusion, N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is a synthetic compound with a range of potential therapeutic applications. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new therapies for neurological disorders and cancer. Further research is needed to fully understand the potential of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to develop new treatments based on this compound.
Synthesemethoden
The synthesis of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclohexylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBZBNNTFBFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

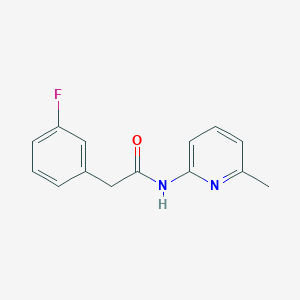

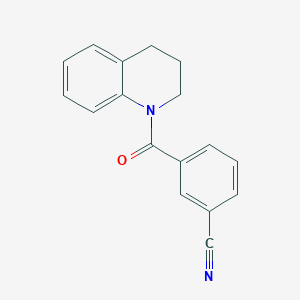
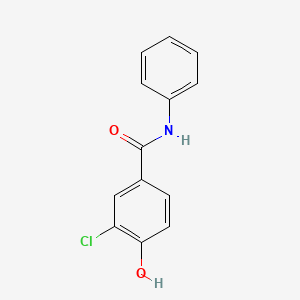
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)


![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)


